molecular formula C18H22O2 B11950133 3,4-Diphenylhexane-3,4-diol CAS No. 10442-33-8

3,4-Diphenylhexane-3,4-diol

Cat. No.: B11950133
CAS No.: 10442-33-8
M. Wt: 270.4 g/mol
InChI Key: WHCRBGPYJAJNCO-UHFFFAOYSA-N
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Description

3,4-Diphenylhexane-3,4-diol is an organic compound characterized by the presence of two phenyl groups and two hydroxyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenylhexane-3,4-diol can be synthesized through the reduction of propiophenone in a 0.2 M tetraethylammonium bromide solution in dimethylformamide. The reaction is carried out under diaphragmless galvanostatic electrolysis using platinum (or copper, nickel) cathode and magnesium (or zinc) anode at a current of 0.2 A and a temperature of 30°C . This method yields a mixture of meso and dl-isomers in a 1:3.3 ratio with an overall yield of 76% based on the loaded propiophenone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of electrochemical reduction and optimization of reaction conditions can be scaled up for industrial applications. The use of efficient electrolysis setups and continuous flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylhexane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Friedel-Crafts alkylation or acylation can be used with aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of hexane derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,4-Diphenylhexane-3,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-diphenylhexane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

CAS No.

10442-33-8

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

3,4-diphenylhexane-3,4-diol

InChI

InChI=1S/C18H22O2/c1-3-17(19,15-11-7-5-8-12-15)18(20,4-2)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3

InChI Key

WHCRBGPYJAJNCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(CC)(C2=CC=CC=C2)O)O

Origin of Product

United States

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